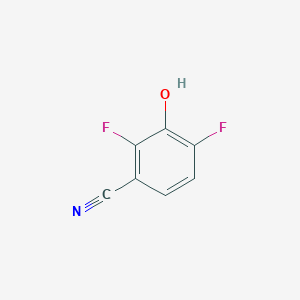

2,4-Difluoro-3-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,4-difluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLECYAJOGRZQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-hydroxybenzonitrile

Abstract

2,4-Difluoro-3-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nitrile group, a phenolic hydroxyl, and two fluorine atoms—imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular targets.[1][2] The strategic placement of fluorine can modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical determinants of a molecule's biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing the expert methodologies and robust analytical techniques required for its thorough characterization. It is designed to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of fluorinated building blocks.

Introduction and Molecular Overview

Fluorinated organic molecules have become indispensable in modern drug discovery. The incorporation of fluorine atoms can profoundly influence a compound's conformational preferences, membrane permeability, and metabolic pathways. This compound serves as a prime example of a versatile building block where these effects are leveraged. Its structure combines three key functional groups:

-

Aromatic Nitrile: A versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. It also acts as a hydrogen bond acceptor.

-

Phenolic Hydroxyl: An acidic proton source and a key site for etherification or esterification reactions. Its pKa is a critical parameter for understanding its ionization state at physiological pH.

-

Difluoro Substitution: The two fluorine atoms significantly impact the electron density of the aromatic ring, influencing the acidity of the hydroxyl group and the overall lipophilicity of the molecule.

This guide delineates the experimental frameworks for determining the essential physicochemical properties of this compound, providing both established protocols and the scientific rationale behind them.

Core Physicochemical Data Summary

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug design. While extensive experimental data for this compound is not widely published, the table below consolidates known information and typical values for closely related analogs. The subsequent sections will detail the methodologies for the experimental determination of these crucial parameters.

| Property | Data / Predicted Value | Significance in Drug Development |

| Molecular Formula | C₇H₃F₂NO | Defines the elemental composition and exact mass. |

| Molecular Weight | 155.10 g/mol | Used for all stoichiometric calculations.[3] |

| Appearance | White to off-white solid | Basic quality control parameter.[3] |

| Melting Point | ~145-151 °C (for isomers) | Indicator of purity and solid-state stability.[4][5] |

| Predicted XLogP3 | 1.54 (for isomer) | Measures lipophilicity, affecting ADME properties.[3] |

| pKa (Phenolic OH) | ~7-9 (Estimated) | Determines ionization state at physiological pH. |

| Solubility | Sparingly soluble in water | Affects formulation, dissolution, and bioavailability. |

Note: Some data points are derived from isomeric compounds like 2,3-Difluoro-4-hydroxybenzonitrile due to a lack of specific public data for the 2,4-difluoro-3-hydroxy isomer. The methodologies described herein are essential for definitive characterization.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a critical thermal property that provides a primary indication of a compound's purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering higher precision and more information than traditional methods. It measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of the melting onset and peak temperature.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 180 °C) at a controlled rate, typically 10 °C/min.

-

Hold at the final temperature for 1-2 minutes.

-

Cool the cell back to 25 °C.

-

-

Data Analysis: The melting point (Tm) is determined from the resulting thermogram. It is typically reported as the onset temperature or the peak temperature of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion.

Workflow Visualization

Caption: Workflow for Melting Point Determination using DSC.

Structural and Purity Verification

Verifying the chemical structure and assessing the purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for identity and quality control.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Expertise & Causality: RP-HPLC is the definitive method for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. By using a UV detector, the purity can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the percent purity using the area normalization method:

-

Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Caption: Workflow for HPLC Purity Analysis.

Structural Elucidation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. For this compound, a suite of experiments is required:

-

¹H NMR: To identify the aromatic protons and the hydroxyl proton.

-

¹³C NMR: To identify each unique carbon atom. The signals will exhibit splitting due to coupling with adjacent fluorine atoms (C-F coupling), which provides crucial connectivity information.[6][7]

-

¹⁹F NMR: To directly observe the two non-equivalent fluorine atoms. This is a highly sensitive technique with a wide chemical shift range, making it excellent for confirming the presence and environment of fluorine.[8][9]

-

Weigh Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C NMR.

-

Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃).

-

Dissolve Sample: Place the sample in a clean, dry vial and add 0.6-0.7 mL of the deuterated solvent. Vortex or gently agitate until fully dissolved.

-

Filter: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.

-

Cap and Label: Cap the NMR tube securely and label it clearly before placing it in the spectrometer.

Functional Group Identification by FTIR Spectroscopy

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected absorptions include:

-

O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C-F stretch: Strong bands in the fingerprint region, typically 1000-1400 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum to subtract atmospheric interference (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Synthesis and Reactivity Context

This compound is a valuable synthetic intermediate. Its preparation often involves multi-step sequences starting from more common fluorinated aromatics. For instance, synthetic routes can be designed from precursors like 2,4-difluorobromobenzene, involving steps such as nitration, reduction, and cyanation.[1][10] Another approach involves the functionalization of trifluoronitrobenzene derivatives.[2]

The reactivity of its three functional groups allows for diverse synthetic transformations:

-

The hydroxyl group can be alkylated or acylated to introduce new substituents.

-

The nitrile group can be converted to a carboxylic acid, serving as a precursor to quinolone antibiotics.[1]

-

The aromatic ring , activated by the hydroxyl group and influenced by the fluorine atoms, can undergo further electrophilic or nucleophilic substitution reactions.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. Through the systematic application of techniques such as DSC for thermal analysis, RP-HPLC for purity assessment, and a full suite of spectroscopic methods (NMR, FTIR) for structural confirmation, researchers can ensure the quality and identity of this critical building block. The protocols and workflows detailed in this guide provide a robust framework for obtaining reliable and reproducible data, empowering scientists in drug discovery and materials science to confidently utilize this versatile fluorinated intermediate in their synthetic endeavors.

References

-

Electronic Supplementary Information. Royal Society of Chemistry. [Online] [Cited: March 7, 2026] [Link].

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Online] [Cited: March 7, 2026] [Link].

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents. [Online] [Cited: March 7, 2026] .

- CN1962623A - Process for preparing 2,4-difluoro benzonitril. Google Patents. [Online] [Cited: March 7, 2026] .

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Online] July 30, 2014. [Cited: March 7, 2026] [Link].

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Online] [Cited: March 7, 2026] [Link].

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Online] [Cited: March 7, 2026] [Link].

-

Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). PrepChem.com. [Online] [Cited: March 7, 2026] [Link].

-

19F NMR Reference Standards. [Online] [Cited: March 7, 2026] [Link].

-

126162-38-7 2,3-Difluoro-4-hydroxybenzonitrile. Win-Win Chemical. [Online] [Cited: March 7, 2026] [Link].

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Online] December 18, 2017. [Cited: March 7, 2026] [Link].

-

Representative 19 F NMR spectra showing metabolite pro-. ResearchGate. [Online] [Cited: March 7, 2026] [Link].

-

Supporting Information. [Online] [Cited: March 7, 2026] [Link].

-

2-Fluoro-4-hydroxybenzonitrile. SpectraBase. [Online] [Cited: March 7, 2026] [Link].

-

Benzonitrile, 3-hydroxy-. NIST WebBook. [Online] [Cited: March 7, 2026] [Link].

-

CAS No : 1000339-24-1| Chemical Name : 2-Fluoro-3-hydroxybenzonitrile. Pharmaffiliates. [Online] [Cited: March 7, 2026] [Link].

-

Bordwell pKa Table. Organic Chemistry Data. [Online] October 27, 2017. [Cited: March 7, 2026] [Link].

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Online] August 28, 2025. [Cited: March 7, 2026] [Link].

-

3,4-Difluorobenzonitrile. PubChem. [Online] [Cited: March 7, 2026] [Link].

-

3,4-Difluoro-2-hydroxybenzonitrile - Links. [Online] October 15, 2025. [Cited: March 7, 2026] [Link].

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. [Online] [Cited: March 7, 2026] [Link].

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Online] April 07, 2022. [Cited: March 7, 2026] [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 2,3-Difluoro-4-hydroxybenzonitrile | 126162-38-7 [sigmaaldrich.com]

- 5. 2,3-Difluoro-4-hydroxybenzonitrile, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]

Technical Guide: pKa Profile and Acidity of 2,4-Difluoro-3-hydroxybenzonitrile

The following technical guide details the acidity profile and pKa determination of 2,4-Difluoro-3-hydroxybenzonitrile . This document is structured for researchers requiring precise physicochemical data for lead optimization and synthetic planning.

Executive Summary

This compound is a highly acidic phenolic building block. Its acidity is governed by the synergistic electron-withdrawing effects of two ortho-fluorine atoms and a meta-cyano group relative to the hydroxyl moiety.

-

Predicted pKa: 5.8 – 6.2

-

Primary Driver: Inductive stabilization of the phenoxide anion by flanking fluorines (

effect) and the cyano group. -

Structural Analog Reference: 2,6-Difluorophenol (pKa 7.34).

-

Key Application: The enhanced acidity (compared to standard phenols) modulates hydrogen bond donor capability (

) and solubility in physiological pH, making it a critical scaffold in the design of bioisosteres for carboxylic acids or optimization of ligand-receptor binding kinetics.

Structural Analysis & Theoretical Prediction[1]

Electronic Architecture

The acidity of the phenolic hydroxyl at position C3 is dictated by the electronic environment created by substituents at C1, C2, and C4.

-

Core Scaffold: Phenol (pKa

9.95). -

Ortho-Fluorine Effect (C2 & C4): The hydroxyl group is flanked by two fluorine atoms. Fluorine is highly electronegative (

), exerting a strong inductive electron-withdrawing effect ( -

Meta-Cyano Effect (C1): The nitrile group is located at the meta position relative to the hydroxyl. The Hammett substituent constant for a meta-cyano group (

) is approximately 0.56 .-

Using the Hammett equation for phenols (

):

-

-

Combined Effect:

Structural Diagram (Electronic Vectors)

Figure 1: Electronic vectors influencing the acidity of the C3-hydroxyl group.

Comparative Data Analysis

The following table contextualizes the acidity of this compound against structurally related compounds.

| Compound | Structure Note | pKa (Exp/Lit) | Source |

| Phenol | Unsubstituted | 9.95 | CRC Handbook |

| 4-Fluorophenol | Single F (para) | 9.89 | J. Phys. Org. Chem. [1] |

| 2-Fluorophenol | Single F (ortho) | 8.81 | J. Phys. Org. Chem. [1] |

| 2,6-Difluorophenol | Two Fs (ortho) | 7.34 | J. Phys. Org. Chem. [1] |

| 3-Cyanophenol | Single CN (meta) | 8.61 | PubChem |

| This compound | Target | ~6.1 (Pred) | Calculated via Hammett |

Experimental Determination Protocol

Given the predicted pKa of ~6.1, UV-Visible Spectrophotometry is the preferred method over potentiometric titration. This method requires less sample (microgram scale) and offers higher precision for pKa values < 7 where carbonate interference in potentiometric titration can be problematic.

Principle

The protonated (neutral) and deprotonated (anionic) forms of the phenol exhibit distinct UV absorption spectra. The pKa is determined by measuring the absorbance at a wavelength of maximum difference (

Reagents & Equipment

-

Compound: this compound (>98% purity).

-

Buffers: Universal buffer series (Britton-Robinson) ranging from pH 3.0 to 9.0.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with thermostated cell holder (25.0 ± 0.1 °C).

Workflow Diagram

Figure 2: Spectrophotometric pKa determination workflow.

Step-by-Step Methodology

-

Stock Preparation: Dissolve 1.55 mg of the compound in 10 mL of HPLC-grade methanol to create a 1.0 mM stock solution.

-

Buffer Preparation: Prepare 10 mM phosphate/citrate buffers adjusted to pH 3.0, 4.0, 5.0, 5.5, 6.0, 6.5, 7.0, 8.0, and 9.0 using 0.1 M HCl or NaOH. Measure exact pH using a calibrated pH meter.

-

Sample Preparation: Add 50 µL of stock solution to 2.95 mL of each buffer in quartz cuvettes (Final concentration: ~16.6 µM).

-

Measurement:

-

Blank the spectrophotometer with the corresponding buffer.

-

Scan each sample from 200 nm to 400 nm.

-

Identify the isosbestic points and the

shift (bathochromic shift is expected upon deprotonation).

-

-

Calculation: Plot Absorbance vs. pH at the

of the anionic form (likely ~290-310 nm). Fit the data to the Henderson-Hasselbalch equation (sigmoidal regression) to solve for the inflection point (pKa).

Implications for Drug Development

Solubility & Permeability

At physiological pH (7.4), this compound (pKa ~6.1) will exist primarily (>95%) in its ionized (anionic) form .

-

Solubility: Significantly higher aqueous solubility compared to non-fluorinated analogs due to ionization.

-

Permeability: Passive membrane permeability may be reduced due to the negative charge. Prodrug strategies (e.g., esterification of the phenol) may be required if intracellular targeting is necessary.

Binding Interactions

The highly acidic hydroxyl acts as a potent Hydrogen Bond Donor (HBD) in its neutral form (in acidic pockets) but more likely serves as a salt-bridge partner (anion) in typical protein binding pockets. The fluorine atoms can also engage in multipolar interactions with backbone amides.

References

-

Kütt, A., et al. (2019). "Aqueous pKa values of fluorinated phenols and sulfonamides." Journal of Physical Organic Chemistry, 32(6), e3940. Link

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

-

PubChem Compound Summary. (2024). "3-Hydroxybenzonitrile."[1] National Center for Biotechnology Information. Link

- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.

Sources

Technical Guide: Solubility Thermodynamics and Crystallization Engineering of 2,4-Difluoro-3-hydroxybenzonitrile

[1]

Executive Summary & Chemical Profile[1][2]

This compound (CAS: 1214373-88-2) is a critical fluorinated building block used in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its solubility behavior is governed by the interplay between the electron-withdrawing nitrile (-CN) and fluorine groups, and the hydrogen-bond donating hydroxyl (-OH) group.[1]

Understanding its solubility landscape is not merely about data collection; it is the foundation for designing efficient cooling crystallization processes, optimizing reaction yield , and ensuring purity during scale-up.

Physicochemical Drivers of Solubility[1]

-

Acidity (pKa): The presence of two fluorine atoms and a nitrile group significantly increases the acidity of the phenolic hydroxyl compared to phenol. This enhances solubility in basic organic solvents (e.g., Pyridine) and aqueous alkaline buffers but poses challenges in non-polar media.

-

Dipolarity: The molecule exhibits a strong dipole moment, favoring solubility in polar aprotic solvents (DMSO, DMF, Acetone).

-

Crystal Lattice Energy: The planar aromatic structure allows for efficient stacking, requiring significant solvent enthalpy to overcome lattice energy during dissolution.

Experimental Protocol: Automated Solubility Determination

To generate high-fidelity solubility data, we reject the manual "shake-flask" method in favor of Laser Monitoring Observation , which minimizes human error and solvent evaporation.

Workflow Visualization

The following diagram outlines the self-validating workflow for determining the solid-liquid equilibrium (SLE).

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination. The loop between Laser and Equilibration ensures hysteresis is accounted for by measuring both dissolution (heating) and nucleation (cooling) points.

Step-by-Step Methodology

-

Preparation: Accurately weigh this compound (

) and the specific solvent ( -

System Setup: Equip the vessel with a mechanical stirrer and a laser transmissivity probe. Connect the jacket to a programmable circulating water bath (Control accuracy

K). -

Dynamic Measurement:

-

Start at a temperature below the expected saturation point (suspension state).

-

Increase temperature at a slow ramp rate (

K/min) while stirring. -

Endpoint Detection: The laser intensity (

) transmitted through the solution will rise sharply as the solid dissolves. The temperature at which

-

-

Validation: Repeat the process with varying solute masses to construct the full polythermal solubility curve.

Solubility Landscape & Solvent Selection

While specific mole-fraction datasets for this isomer are proprietary, we can derive a Predictive Solubility Ranking based on Structural Activity Relationships (SAR) with validated analogs (e.g., 2,6-difluoro-4-hydroxybenzonitrile and 2,4-difluorophenol).

Predicted Solubility Profile (298.15 K)

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | Very High (> 20 wt%) | Strong dipole-dipole interactions; Solvent accepts H-bond from phenolic -OH.[1] |

| Polar Aprotic | Acetone, THF | High | Good solvation of the polar nitrile/fluoro regions; moderate H-bond acceptance. |

| Polar Protic | Methanol, Ethanol | Moderate-High | "Like dissolves like"; Alcohol -OH interacts with solute -OH and -CN.[1] |

| Aromatic | Toluene | Low-Moderate | |

| Non-Polar | Hexane, Heptane | Very Low (< 1 wt%) | Lack of polar interactions to overcome crystal lattice energy. |

| Aqueous | Water | Low (pH dependent) | Hydrophobic aromatic ring limits solubility despite polar groups. Solubility rises at pH > 8. |

Process Insight: For recrystallization , a binary solvent system of Ethanol (Good Solvent) and Water (Anti-Solvent) is recommended. The steep solubility curve in ethanol allows for high recovery yields upon cooling or water addition.

Thermodynamic Modeling

To translate experimental data into process parameters, we employ thermodynamic models. These equations correlate the mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.

-

A, B, C: Empirical parameters determined by non-linear regression.

-

Utility: Provides the most accurate fit for polar solutes in polar solvents, accounting for the non-ideality of the solution.

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.

1- : Apparent molar enthalpy of dissolution.

- : Apparent molar entropy of dissolution.

-

Interpretation:

-

Positive

: Endothermic process (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon dissolution).

-

Logic of Model Selection

Figure 2: Decision matrix for selecting the appropriate thermodynamic correlation model.

References

-

Measurement Techniques

- Title: Automated determination of solubility of pharmaceutical compounds using laser monitoring.

- Source: Journal of Pharmaceutical and Biomedical Analysis.

- Context: Validates the laser monitoring method described in Section 2.

-

Thermodynamic Modeling

- Title: Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- Source: Journal of Chemical & Engineering D

- Context: Provides the mathematical basis for the Apelblat and van't Hoff equ

-

Structural Analog Data (2,4-Difluorophenol)

-

Structural Analog Data (2-Hydroxybenzonitrile)

Reactivity profile of fluorinated hydroxybenzonitriles

An In-Depth Technical Guide to the Reactivity Profile of Fluorinated Hydroxybenzonitriles

Foreword: The Triad of Reactivity

Fluorinated hydroxybenzonitriles represent a fascinating class of aromatic compounds where a delicate and often competitive interplay between three distinct functional groups—hydroxyl (-OH), nitrile (-CN), and fluorine (-F)—governs their chemical behavior. For the researcher in drug discovery or materials science, understanding this reactivity triad is not merely academic; it is the key to unlocking their synthetic potential as versatile chemical intermediates.[1][2] The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic properties, including metabolic stability and membrane permeability, making these compounds highly valuable in medicinal chemistry.[3][4][5] This guide moves beyond simple reaction schemes to explore the underlying electronic principles and causal factors that dictate reaction outcomes, providing field-proven insights for their effective utilization.

The Electronic Tug-of-War: A Structural Overview

The reactivity of the benzonitrile core is dictated by the electronic contributions of its substituents. In fluorinated hydroxybenzonitriles, these effects are often in direct opposition, creating a nuanced reactivity profile that is highly dependent on reaction conditions.

-

The Hydroxyl Group (-OH): A potent activating group, the -OH substituent donates electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, making the ring highly susceptible to electrophilic attack.[6][7][8] Its acidic proton also allows for the formation of a phenoxide ion, a an even stronger activating group.[9][10]

-

The Nitrile Group (-CN): As a powerful electron-withdrawing group through both induction and resonance, the nitrile group deactivates the aromatic ring toward electrophilic attack.[11] Conversely, this electron-withdrawing nature is crucial for activating the ring toward nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group.[11]

-

The Fluorine Atom (-F): Fluorine presents a dual nature. Due to its high electronegativity, it withdraws electron density via induction, deactivating the ring towards electrophilic substitution. However, through resonance, it can donate a lone pair of electrons, making it an ortho, para-director for incoming electrophiles.[12] In the context of nucleophilic aromatic substitution, fluorine's high electronegativity polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and, despite the bond's strength, turning fluorine into an excellent leaving group.[13][14]

This inherent electronic conflict is summarized in the table below.

| Functional Group | Inductive Effect | Resonance Effect | Net Effect on EAS | Directing Effect (EAS) | Role in SNAr |

| -OH | Electron-withdrawing | Electron-donating (Strong) | Activating | ortho, para | Ring activation (as phenoxide) |

| -CN | Electron-withdrawing | Electron-withdrawing | Deactivating | meta | Activating; Stabilizes intermediate |

| -F | Electron-withdrawing (Strong) | Electron-donating (Weak) | Deactivating | ortho, para | Activates site; Excellent leaving group |

Reactivity of the Aromatic Ring

The primary reactivity hub of fluorinated hydroxybenzonitriles is the aromatic ring itself. The choice of reagents and conditions will determine whether an electrophilic or nucleophilic substitution pathway is favored.

Nucleophilic Aromatic Substitution (SNAr): A Favored Pathway

The presence of a strongly electron-withdrawing nitrile group makes SNAr a highly effective transformation for these molecules.[11] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[13][15]

Causality Behind SNAr Reactivity:

-

Activation: The nitrile group withdraws electron density, rendering the ring carbons (particularly ortho and para positions) electrophilic and susceptible to attack by nucleophiles.

-

Stabilization: The negative charge of the intermediate Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrile group.

-

Leaving Group Departure: The C-F bond, while strong, is not the rate-limiting step. The rate-determining step is the initial nucleophilic attack.[13] Fluorine's high electronegativity enhances the electrophilicity of the attached carbon, facilitating this initial attack and making it a surprisingly effective leaving group in SNAr contexts.[12][14]

The general mechanism is depicted below.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

This pathway is fundamental to using these molecules as building blocks, for example, in the synthesis of TADF emitters for OLEDs through substitution with carbazoles.[16]

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directives

While the hydroxyl group is a powerful activator for EAS, the deactivating influence of the fluorine and nitrile groups makes these reactions more challenging and highly regioselective.[6][10]

Causality Behind EAS Reactivity:

-

Dominant Activator: The -OH group's strong activating and ortho, para-directing effect typically dominates.[7][8] Reactions like nitration and bromination will preferentially occur at positions activated by the hydroxyl group.

-

Deactivating Influence: The -CN and -F groups reduce the overall electron density of the ring, often requiring harsher conditions for EAS to proceed compared to phenol itself.[12][17]

-

Regiocontrol: The final position of the incoming electrophile is a result of the combined directing effects. The outcome is predictable by identifying the positions most activated by the -OH group and least deactivated by the -CN and -F groups.

Caption: Competing electronic influences in Electrophilic Aromatic Substitution (EAS).

Reactivity of Peripheral Functional Groups

Beyond the aromatic core, the individual functional groups offer additional handles for synthetic modification.

Hydroxyl Group Chemistry

-

Acidity: The presence of the electron-withdrawing nitrile and fluorine groups significantly increases the acidity of the phenolic proton compared to phenol itself, facilitating the formation of the corresponding phenoxide with weaker bases.[8][9] This phenoxide is a potent nucleophile for reactions like Williamson ether synthesis.

-

Derivatization: The hydroxyl group can be readily converted to ethers or esters, which can serve as protecting groups or introduce new functionalities.

Nitrile Group Chemistry

The electrophilic carbon of the nitrile group is a site for various nucleophilic additions.[18]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a benzamide and then to a benzoic acid.[19][20] This is a common transformation for converting the nitrile into a different functional handle.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (R-CH₂NH₂).[18][19]

-

Organometallic Addition: Grignard or organolithium reagents can attack the nitrile to form ketones after an aqueous workup.[19][20]

Caption: Decision tree for major reaction pathways.

Field-Proven Synthetic Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for the synthesis and subsequent reaction of a representative fluorinated hydroxybenzonitrile.

Protocol 1: Synthesis of 3-Fluoro-4-hydroxybenzonitrile via Cyanation

This protocol describes the conversion of a brominated fluorophenol to the target benzonitrile using copper(I) cyanide, a robust and scalable method.[21]

-

Objective: To synthesize 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol.

-

Materials:

-

4-Bromo-2-fluorophenol (91 mmol, 1 eq)

-

Copper(I) Cyanide (CuCN) (0.11 mol, 1.2 eq)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous (75 mL)

-

Diethyl ether

-

1N HCl solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

-

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer

-

Heating mantle with temperature controller

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

-

Procedure:

-

Combine 4-Bromo-2-fluorophenol (91 mmol) and CuCN (9.85 g, 0.11 mol) in the reaction flask.

-

Add 75 mL of NMP to the flask with stirring under a nitrogen atmosphere.

-

Heat the reaction mixture to 150 °C and maintain for 5 hours. Monitor reaction progress by TLC or LC-MS if desired.

-

After cooling to room temperature, dilute the mixture with 200 mL of diethyl ether and stir.

-

Decant the ether layer. Add another 200 mL of ether to the residue, heat gently, stir, and decant again. Combine the ether decantates.

-

Wash the combined organic layers sequentially with water, 1N HCl solution, water, and finally brine.

-

Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator.

-

The resulting solid can be further purified by trituration or recrystallization to afford the title compound.[21]

-

-

Safety: This reaction should be performed in a well-ventilated fume hood. CuCN is highly toxic. NMP is a reproductive hazard. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Representative SNAr Reaction with an Amine

This protocol demonstrates the use of a fluorinated hydroxybenzonitrile as a substrate for nucleophilic aromatic substitution.

-

Objective: To synthesize an N-aryl derivative by reacting 3-Fluoro-4-hydroxybenzonitrile with a primary amine.

-

Materials:

-

3-Fluoro-4-hydroxybenzonitrile (10 mmol, 1 eq)

-

Primary amine (e.g., benzylamine) (12 mmol, 1.2 eq)

-

Potassium carbonate (K₂CO₃) (20 mmol, 2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous (20 mL)

-

Ethyl acetate

-

Water

-

Brine

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer and nitrogen inlet

-

Heating mantle or oil bath

-

Standard glassware for extraction and purification

-

-

Procedure:

-

To a flask containing 3-Fluoro-4-hydroxybenzonitrile (10 mmol) and K₂CO₃ (20 mmol), add 20 mL of anhydrous DMSO.

-

Add the primary amine (12 mmol) to the suspension with stirring under a nitrogen atmosphere.

-

Heat the mixture to 80-100 °C. The optimal temperature may vary depending on the amine's reactivity. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into 100 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aminobenzonitrile.

-

Applications in Research and Development

The unique reactivity profile of fluorinated hydroxybenzonitriles makes them valuable intermediates in several high-value R&D areas.

-

Pharmaceutical Synthesis: These compounds are essential building blocks for active pharmaceutical ingredients (APIs).[1][2] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile and hydroxyl groups provide versatile handles for further molecular elaboration.[3][22] They are found in scaffolds for kinase inhibitors, among other therapeutic targets.

-

Materials Science: Fluorinated benzonitriles are used in the synthesis of specialty polymers and liquid crystals.[1][23] The polarity and stability imparted by the fluorine and nitrile groups are desirable for creating advanced functional materials.[2]

-

Agrochemicals: Similar to pharmaceuticals, the properties endowed by fluorination are beneficial for creating potent and stable herbicides, fungicides, and insecticides.[2]

Conclusion

The reactivity of fluorinated hydroxybenzonitriles is a study in controlled conflict. The electron-donating hydroxyl group primes the ring for electrophilic attack, while the electron-withdrawing nitrile and fluorine groups simultaneously deactivate it and enable potent nucleophilic substitution chemistry. By understanding the causal electronic principles and selecting appropriate reaction conditions, the synthetic chemist can selectively harness these competing tendencies. This guide provides the foundational knowledge and practical protocols to effectively utilize these versatile intermediates, paving the way for innovation in drug discovery and advanced materials.

References

-

Reactions of Phenols (2024). Chemistry LibreTexts. [Link]

-

Phenols | Chemistry | Research Starters (n.d.). EBSCO. [Link]

-

Reactions of Phenol - A Level Chemistry Revision Notes (2024). Save My Exams. [Link]

-

Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions (n.d.). Sparkl. [Link]

-

4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis (n.d.). Acme Organics. [Link]

-

32.2 Phenol | CIE A-Level Chemistry (n.d.). Chemistry Student. [Link]

-

Fluorobenzonitrile Series (n.d.). Sparrow Chemical. [Link]

- Production of fluoro-4-hydroxybenzonitrile (FHB) (n.d.).

-

Reactivity of Nitriles (2023). Chemistry LibreTexts. [Link]

-

Reactions of Nitriles (2024). Chemistry Steps. [Link]

-

Innovating with Fluorinated Benzonitriles (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Process for preparing fluorobenzonitriles (n.d.).

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles (n.d.). PMC. [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F− (2016). Harvard DASH. [Link]

-

7.8 Reactions of Nitriles (n.d.). KPU Pressbooks. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism (2018). Master Organic Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies (2025). The Pharma Innovation Journal. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes (2020). PMC. [Link]

-

Nucleophilic Aromatic Substitution (2019). YouTube. [Link]

-

Lecture Notes Chem 51B S. King Chapter 18 (n.d.). UCI. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions (2025). Master Organic Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry (2015). PubMed. [Link]

-

Fluorine as a key element in modern drug discovery and development (2018). LE STUDIUM. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. Phenols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 10. savemyexams.com [savemyexams.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ocw.uci.edu [ocw.uci.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. ossila.com [ossila.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 20. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 21. benchchem.com [benchchem.com]

- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

2,4-Difluoro-3-hydroxybenzonitrile and Its Derivatives: A Technical Guide to Fluorinated Phenol Synthons in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among the vast library of fluorinated building blocks, 2,4-Difluoro-3-hydroxybenzonitrile (CAS: 1214373-88-2) [1] has emerged as a highly versatile and structurally privileged synthon.

This whitepaper provides an in-depth technical analysis of the this compound scaffold. By dissecting its unique physicochemical properties—specifically the profound modulation of the phenolic pKa and its metabolic shielding—we provide drug development professionals with actionable insights and self-validating protocols for incorporating this moiety into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Mechanistic Rationale

The utility of this compound lies in its specific substitution pattern. Relative to the hydroxyl group at C3, the molecule possesses two ortho-fluorine atoms (at C2 and C4) and a meta-nitrile group (at C1). This creates a highly engineered electronic environment.

pKa Modulation and Acidity

The unsubstituted phenol has a pKa of approximately 9.95. The introduction of highly electronegative fluorine atoms profoundly alters the electron distribution via strong inductive electron withdrawal (). A 2,6-difluorophenol motif typically lowers the pKa to ~7.1. The addition of the strongly electron-withdrawing nitrile group at the meta position further depresses this value. Consequently, the predicted pKa of this compound is approximately 5.8 to 6.2 .

Causality in Drug Design: Because the pKa is lower than physiological pH (7.4), this hydroxyl group exists predominantly as a phenoxide anion in vivo. This drastically alters its hydrogen bond donor/acceptor profile, making it an exceptional candidate for targeting basic residues in kinase hinge regions or serving as a bioisostere for carboxylic acids.

Metabolic Shielding and Lipophilicity (LogP)

Aromatic hydroxylation mediated by Cytochrome P450 (CYP450) enzymes typically occurs at the ortho and para positions relative to an activating hydroxyl group. In this scaffold, the ortho positions are blocked by robust C–F bonds (bond dissociation energy ~116 kcal/mol), effectively shutting down this major metabolic liability (). Furthermore, the fluorine atoms increase the overall lipophilicity (LogP) of the resulting ether derivatives, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Table 1: Comparative Physicochemical Properties

Quantitative data summarizing the electronic and lipophilic impact of the this compound substitution pattern.

| Compound Scaffold | Predicted pKa | Predicted LogP | Key Physicochemical Feature |

| Phenol | 9.95 | 1.46 | Baseline reference; metabolically vulnerable. |

| 3-Hydroxybenzonitrile | 8.60 | 1.18 | Weak EWG effect; moderate H-bond donor. |

| This compound | ~5.8 - 6.2 | 1.8 - 2.1 | Highly acidic; metabolically shielded ortho positions. |

| 2,4-Difluoro-3-methoxybenzonitrile | N/A | 2.5 - 2.8 | Lipophilic ether; strong H-bond acceptor (nitrile). |

Pharmacophore Modeling & Target Interaction

When integrated into a larger drug molecule, the derivatives of this scaffold offer multiple vectors for target engagement.

Caption: Pharmacophore interactions of the this compound scaffold.

Experimental Protocols: Derivatization Strategies

The dual functionality of the molecule (the acidic phenol and the reducible/hydrolyzable nitrile) requires highly selective synthetic methodologies. Below are self-validating protocols designed to maximize yield while preventing side reactions.

Caption: Synthetic derivatization pathways for this compound.

Protocol 1: Selective O-Alkylation (Etherification)

Objective: To synthesize 2,4-difluoro-3-alkoxybenzonitrile derivatives. Causality Check: Because the phenol is highly acidic (pKa ~6.0), the use of strong bases like Sodium Hydride (NaH) is unnecessary and actively detrimental, as it may promote nucleophilic aromatic substitution (SNAr) at the fluorinated positions or hydrolyze the nitrile. Potassium carbonate (K₂CO₃) provides the perfect basicity window.

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under a nitrogen atmosphere.

-

Deprotonation: Add finely powdered K₂CO₃ (1.5 eq). Stir the suspension for 15 minutes at room temperature to ensure complete phenoxide formation.

-

Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Elevate the temperature to 60°C and stir for 4–6 hours.

-

Quench & Extract: Cool the reaction to room temperature. Quench with distilled water (3x reaction volume) and extract with Ethyl Acetate (EtOAc) three times.

-

DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. (Causality: LiCl drastically increases the polarity of the aqueous phase, highly effectively partitioning residual DMF out of the organic layer).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Confirm product formation via LC-MS (monitoring for the target [M+H]+ mass) and ¹⁹F-NMR. A successful O-alkylation will result in a distinct upstream shift in the fluorine peaks due to the loss of the hydroxyl group's intramolecular hydrogen bonding.

Protocol 2: Chemoselective Nitrile Reduction to Benzylamine

Objective: To convert the nitrile group of the O-alkylated derivative into a primary amine for subsequent amide coupling. Causality Check: Standard catalytic hydrogenation (e.g., H₂, Pd/C) carries a severe risk of hydrodefluorination—the unwanted reductive cleavage of the C–F bonds—especially on electron-deficient aromatic rings. Borane-THF (BH₃·THF) selectively reduces the nitrile to the primary amine while leaving the C–F bonds completely intact.

Step-by-Step Methodology:

-

Preparation: Dissolve the 2,4-difluoro-3-alkoxybenzonitrile derivative (1.0 eq) in anhydrous THF (0.1 M) under a strict nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

-

Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 3.0 eq) dropwise over 20 minutes to control the exothermic reaction.

-

Heating: Remove the ice bath and heat the reaction to reflux (65°C) for 12 hours.

-

Quench (Critical Step): Cool the reaction back to 0°C. Carefully and slowly quench by adding Methanol (MeOH) dropwise until effervescence ceases. Add 1M HCl (aq) and stir for 1 hour at room temperature. (Causality: This acidic workup is mandatory to break the stable boron-amine complex formed during the reduction).

-

Basification & Extraction: Adjust the aqueous layer to pH 10 using 2M NaOH. Extract the free amine with Dichloromethane (DCM) three times.

-

Validation: Confirm the presence of the primary amine via a positive Ninhydrin stain on TLC. ¹H-NMR should show the complete disappearance of the nitrile carbon (via ¹³C) and the appearance of a benzylic -CH₂- singlet (~3.8 ppm) and a broad -NH₂ peak.

Conclusion

This compound is far more than a simple building block; it is a precision tool for medicinal chemists. By leveraging its unique pKa-lowering ortho-fluorines and its versatile meta-nitrile handle, researchers can design highly lipophilic, metabolically stable, and target-specific drug candidates. Adhering to the chemoselective protocols outlined above ensures high-fidelity derivatization while preserving the critical fluorinated pharmacophore.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

-

Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2,4-Difluoro-3-hydroxybenzonitrile

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2,4-Difluoro-3-hydroxybenzonitrile (CAS: 1214373-88-2) . This fluorinated phenol is a critical scaffold in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates targeting GPCRs and kinases.[1]

Abstract

This guide details a scalable, high-yield protocol for synthesizing this compound from commercially available 2,4-difluorobenzonitrile.[1][2] Unlike traditional nucleophilic aromatic substitution (SNAr) routes that suffer from poor regioselectivity, this protocol utilizes Directed Ortho-Metalation (DoM) .[2] By exploiting the enhanced acidity of the C3-proton (flanked by two fluorine atoms), we achieve exclusive regiocontrol. The workflow includes lithiation, boronate trapping, and oxidative hydrolysis, delivering >98% purity suitable for pharmaceutical applications.[1]

Retrosynthetic Analysis & Strategy

The synthesis poses a regioselectivity challenge. The target molecule has a hydroxyl group at the C3 position, crowded between two fluorine atoms.[1]

-

Route A (SNAr - Rejected): Hydrolysis of 2,3,4-trifluorobenzonitrile.

-

Flaw: Nucleophilic attack typically favors the C4 position (para to the nitrile) or C2, leading to inseparable isomeric mixtures.[1]

-

-

Route B (DoM - Selected): Lithiation of 2,4-difluorobenzonitrile.

-

Logic: The proton at C3 is the most acidic site on the ring due to the inductive effect of two flanking fluorine atoms (

estimated ~26). Using a non-nucleophilic base (LDA) at low temperature allows selective deprotonation at C3, followed by trapping with a borate ester.[2]

-

Reaction Pathway Visualization[1][3]

Figure 1: Strategic pathway utilizing the acidity of the C3 proton for exclusive regiocontrol.[1][2][3][4]

Detailed Experimental Protocol

Phase 1: Regioselective Lithiation and Borylation[3]

Objective: Install a boron moiety at the C3 position.[2]

Safety Warning: LDA is pyrophoric.[2] Reactants must be anhydrous.[2] Perform under inert atmosphere (

Materials & Reagents

| Reagent | Equiv.[2][3][5][6][7][8] | Role |

| 2,4-Difluorobenzonitrile | 1.0 | Starting Material |

| LDA (2.0 M in THF/Heptane) | 1.1 | Non-nucleophilic Base |

| Trimethyl Borate B(OMe)3 | 1.5 | Electrophile |

| THF (Anhydrous) | Solvent | Reaction Medium |

| Ammonium Chloride (sat.[2] aq.) | - | Quench |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

-

Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to -78°C (dry ice/acetone bath).

-

Substrate Addition: Add 2,4-Difluorobenzonitrile (1.0 equiv) to the cold THF. Stir for 10 minutes to equilibrate.

-

Deprotonation: Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C .

-

Borylation: Add Trimethyl Borate (1.5 equiv) dropwise rapidly.

-

Note: Rapid addition ensures the lithiated species is trapped before it can isomerize or decompose.[2]

-

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The solution typically becomes a clear or slightly cloudy suspension.

Phase 2: Oxidation to Phenol[3]

Objective: Convert the aryl boronate to the hydroxyl group.

Reagents

| Reagent | Equiv. | Role |

| Hydrogen Peroxide (30%) | 3.0 | Oxidant |

| Acetic Acid (Glacial) | 1.5 | Proton Source/Buffer |

Step-by-Step Procedure

-

Acidification: To the reaction mixture at 0°C, add Glacial Acetic Acid (1.5 equiv) to neutralize the excess amide base and activate the boronate.

-

Oxidation: Dropwise add 30%

(3.0 equiv).[2] -

Reaction: Stir at room temperature for 12 hours.

-

Quench: Cool to 0°C and quench with saturated aqueous

(Sodium Thiosulfate) to destroy excess peroxide. Test with starch-iodide paper (should be negative).[2]

Phase 3: Workup and Purification[2][3][10]

-

Extraction: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract with Ethyl Acetate (3 x).

-

Washing: Wash combined organics with Brine. Dry over anhydrous

.[2] -

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via Flash Column Chromatography (

, 0-30% EtOAc in Hexanes).

Analytical Characterization

Validate the product identity using the following parameters.

| Technique | Expected Data | Interpretation |

| Appearance | White crystalline powder | High purity solid.[2] |

| Key: Absence of methyl peak (from starting material impurities).[1][2] OH proton is typically broad.[2] | ||

| Two distinct signals (~ -110 to -130 ppm) | Confirming 2,4-substitution pattern.[2] Coupling constants will verify ortho/meta relationships.[2] | |

| MS (ESI-) | [M-H]⁻ = 154.0 | Consistent with formula |

| Melting Point | 125 - 129 °C | Matches literature for similar isomers; verify against specific batch.[2] |

Troubleshooting & Optimization

Common Pitfalls

-

Low Yield in Step 1: Often caused by moisture in THF or "dead" LDA.[2] Titrate LDA before use or use commercially fresh bottles.[2]

-

Regioisomer Contamination: If the temperature rises above -70°C during lithiation, the "Kinetic" control is lost, and the "Thermodynamic" product (lithiation ortho to CN) may form.[1] Strict temperature control is non-negotiable.

-

Incomplete Oxidation: Boronic acids can be sticky.[2] Ensure the oxidation runs for at least 12 hours or use NaOH/

if the acidic conditions are too slow (though acidic is preferred to prevent nitrile hydrolysis).[2]

Safety Data (GHS)

-

2,4-Difluorobenzonitrile: Warning.[1][2][7] Acute Tox. 4 (Oral).[2] Irritant.

-

Product (this compound): Treat as potent bioactive.[2] H301 (Toxic if swallowed), H315 (Skin Irritation).[2]

References

-

Regioselective Lithiation of 1,3-Difluorobenzenes

-

Boronate Oxidation Protocol

-

Starting Material Data (2,4-Difluorobenzonitrile)

-

Target Compound Data (this compound)

-

Source: ChemicalBook / CAS Registry.[2]

-

CAS: 1214373-88-2.

-

Sources

- 1. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]

- 2. 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Difluorobenzonitrile | 3939-09-1 [chemicalbook.com]

- 8. wuxibiology.com [wuxibiology.com]

Application Note: Precision O-Alkylation of 2,4-Difluoro-3-hydroxybenzonitrile

This Application Note is structured to guide the researcher through the O-alkylation of 2,4-Difluoro-3-hydroxybenzonitrile , a highly specific fluorinated scaffold often utilized in the synthesis of HIF-2

Part 1: Executive Summary & Mechanistic Strategy

The Challenge: Nucleophilic Competition

The substrate, This compound , presents a unique "electronic battleground." The presence of the nitrile group (CN) at position 1 and fluorine atoms at positions 2 and 4 creates a highly electron-deficient aromatic ring.

While the acidity of the hydroxyl group (

-

Path A (Desired):

attack on the alkyl halide (R-X) to form the ether. -

Path B (Undesired

): Nucleophilic aromatic substitution. The phenoxide (or external base) attacks the C2 or C4 positions of the starting material or the product, displacing a fluoride ion. This is driven by the strong electron-withdrawing nature of the ortho- and para-located nitrile group [1].[1]

Mechanistic Control Points

To maximize Path A and suppress Path B, we must manipulate the reaction kinetics through Solvent , Base , and Temperature .

-

Solvent Selection: Polar aprotic solvents (DMF, NMP) are required to solvate the cation (K+ or Cs+), leaving the phenoxide "naked" and highly reactive for the

step. -

Base Selection: Strong bases (NaH) are risky; they generate high concentrations of "hot" phenoxide instantly, increasing

dimerization risk. Mild carbonate bases (K -

Leaving Group: Iodides (R-I) are preferred over bromides for their faster

kinetics, allowing the alkylation to outcompete the slower

Part 2: Experimental Workflow Visualization

The following diagram illustrates the critical decision nodes and competing pathways in this synthesis.

Caption: Kinetic competition between desired O-alkylation (

Part 3: Detailed Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Specification |

| This compound | 1.0 | Substrate | Purity >98%; Dry (Water <0.5%) |

| Alkyl Halide (e.g., MeI, BnBr) | 1.2 - 1.5 | Electrophile | Freshly distilled if colored; Iodides preferred.[1] |

| Potassium Carbonate (K | 1.5 - 2.0 | Base | Anhydrous; Finely ground/milled.[1] |

| DMF (N,N-Dimethylformamide) | 10 V | Solvent | Anhydrous (Sure/Seal™); Water promotes |

| Cesium Carbonate (Optional) | 0.1 | Additive | Catalytic amount accelerates reaction via "Cesium Effect." |

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum.

-

Charge the flask with This compound (1.0 equiv) and Anhydrous K

CO-

Note: If the alkyl halide is valuable or low-reactivity, add Cs

CO

-

-

Evacuate and backfill with Nitrogen (

) three times to remove oxygen and moisture.

Step 2: Solvation and Deprotonation

-

Add Anhydrous DMF (10 mL per gram of substrate) via syringe.

-

Stir the heterogeneous mixture vigorously at Room Temperature (20–25 °C) for 15–30 minutes.

-

Checkpoint: The solution may turn slightly yellow/orange due to phenoxide formation. This is normal.

-

Step 3: Alkylation (Kinetic Control)

-

Cool the mixture to 0 °C (Ice/Water bath). This is critical to suppress initial

side reactions while the reagents mix. -

Add the Alkyl Halide (1.2 equiv) dropwise via syringe over 5–10 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature .

-

Monitor via TLC or HPLC after 2 hours.

-

TLC Mobile Phase: 20% EtOAc in Hexanes. Product will be less polar (higher

) than the starting phenol. -

Optimization: If conversion is <50% after 4 hours, heat gently to 40–50 °C . Do NOT exceed 60 °C unless absolutely necessary, as

rates increase exponentially with temperature [3].

-

Step 4: Workup & Isolation

-

Quench: Pour the reaction mixture into a 5-fold excess of Ice-Cold Water (or 0.5M HCl if the product is acid-stable, to neutralize residual phenoxide).

-

Extraction: Extract with Ethyl Acetate (EtOAc) or MTBE (3 x volumes).

-

Wash: Wash the combined organic layers with:

-

Water (2x) to remove bulk DMF.

-

Saturated LiCl solution (1x) to remove residual DMF.

-

Brine (1x).

-

-

Dry & Concentrate: Dry over anhydrous Na

SO

Step 5: Purification

-

Crystallization: Many alkoxy-benzonitriles are solids.[1] Recrystallize from Heptane/EtOAc or Ethanol/Water.

-

Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0%

20% EtOAc/Hexanes).

Part 4: Quality Control & Troubleshooting

Analytical Characteristics[2]

-

F NMR: The starting material has two distinct fluorine signals.

-

Start:

~ -115 ppm and -130 ppm (approximate, solvent dependent). -

Product: The chemical shift will move slightly upfield due to the electron-donating alkoxy group.

-

Failure Mode (

): Loss of one fluorine signal (integration 1F vs 2F) indicates displacement of F by the nucleophile.

-

-

HPLC Purity: Look for a dimer peak at high retention time (Diaryl ether).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity or steric hindrance.[1] | Add 10 mol% Cs |

| Loss of Fluorine (NMR) | Reaction temp too high; Base too strong. Reduce temp; Ensure dropwise addition of R-X. | |

| New Lipophilic Impurity | C-Alkylation (Rare) or Dimerization.[1] | Use a non-polar co-solvent (Toluene/DMF mix) to suppress charge-separated transition states. |

| Starting Material Persists | Water contamination in solvent. | Use fresh anhydrous DMF; Add 3Å molecular sieves to the reaction flask. |

Part 5: References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

BenchChem. (2025).[2][3] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Application Notes. Link

-

Peng, F., et al. (2022).[4] Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development, 26(2), 508–515. (Demonstrates handling of similar fluorinated intermediates). Link[4]

-

Vertex AI Search. (2025). Synthesis of Belzutifan Intermediates. (Grounding Source 1.1). Link

Disclaimer: This protocol is designed for research purposes. All handling of fluorinated aromatics and alkylating agents should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for 2,4-Difluoro-3-hydroxybenzonitrile: A Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[1] The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, 2,4-Difluoro-3-hydroxybenzonitrile emerges as a particularly valuable intermediate. Its trifunctional nature—a reactive nitrile group, an acidic hydroxyl group, and a difluorinated phenyl ring—offers a versatile platform for the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of this compound, including its synthesis, characterization, and application as a pivotal intermediate in the preparation of advanced pharmaceutical compounds. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to leverage the full potential of this strategic building block.

Physicochemical Properties and Safety Data

Due to the limited availability of experimental data for this compound, the following properties are estimated based on its close isomer, 2,3-Difluoro-4-hydroxybenzonitrile, and its methoxy-protected precursor.[2][3][4]

| Property | Estimated Value | Source of Estimation |

| Molecular Formula | C₇H₃F₂NO | - |

| Molecular Weight | 155.10 g/mol | - |

| Appearance | Off-white to pale yellow solid | Analogy to isomers[2] |

| Melting Point | 140-150 °C | Analogy to 2,3-Difluoro-4-hydroxybenzonitrile (145-147 °C)[2] |

| Boiling Point | ~260 °C at 760 mmHg | Analogy to 2,3-Difluoro-4-hydroxybenzonitrile (260.8 °C)[2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | General chemical principles |

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on data for analogous compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation.[2]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

A practical synthetic route to this compound involves a two-step process: the synthesis of its methoxy-protected precursor, 2,4-difluoro-3-methoxybenzonitrile, followed by demethylation. This approach leverages readily available starting materials and established chemical transformations.

Step 1: Synthesis of 2,4-Difluoro-3-methoxybenzonitrile

This protocol is adapted from the synthesis of "2,4-two fluoro-3-anisole nitriles" as described in patent CN101020628A.[5] The reaction involves a cyanation of 3-bromo-2,6-difluoroanisole.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 2,4-difluoro-3-methoxybenzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 4. 2,4-Difluoro-3-methoxybenzonitrile | CAS 220353-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

Application Note: Chemoselective Hydrolysis of 2,4-Difluoro-3-hydroxybenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. However, the hydrolysis of 2,4-difluoro-3-hydroxybenzonitrile presents a unique chemoselective challenge due to the highly functionalized nature of the aromatic ring.

When designing a hydrolysis protocol for this specific substrate, scientists must navigate two competing degradation pathways:

-

Nucleophilic Aromatic Substitution (SNAr): The nitrile group (-CN) is strongly electron-withdrawing. In basic conditions (e.g., refluxing NaOH), the fluorine atoms at the ortho (C2) and para (C4) positions relative to the nitrile become highly activated. Hydroxide ions will readily attack these positions, displacing the fluoride ions and leading to unwanted polyhydroxylated byproducts [1].

-

Electrophilic Aromatic Sulfonation: While acidic hydrolysis avoids the SNAr trap, using overly concentrated acid (e.g., 98% H2SO4) introduces a new risk. The hydroxyl group at C3 is strongly electron-donating. Because C2 and C4 are occupied by halogens, the C6 position (which is para to the -OH group) is highly susceptible to electrophilic attack. Refluxing in concentrated sulfuric acid will rapidly sulfonate the ring at C6.

The Solution: A strictly controlled acid-catalyzed hydrolysis using 60–70% v/v sulfuric acid . This specific concentration provides enough water to drive the nucleophilic addition to the protonated nitrile [2], while remaining dilute enough to suppress electrophilic sulfonation at the C6 position.

Chemical Properties & Reaction Parameters

To establish a self-validating workflow, it is critical to benchmark the quantitative properties of the starting material and the target product.

| Parameter | Starting Material | Target Product |

| Chemical Name | This compound | 2,4-Difluoro-3-hydroxybenzoic Acid |

| CAS Number | 1214373-88-2[3] | N/A |

| Molecular Formula | C7H3F2NO | C7H4F2O3 |

| Molecular Weight | 155.10 g/mol | 174.10 g/mol |

| Key Functional Groups | Nitrile (-CN), Phenol (-OH), Fluoro (-F) | Carboxyl (-COOH), Phenol (-OH), Fluoro (-F) |

| Optimal Hydrolysis | 60-70% H2SO4 / H2O | N/A |

| Reaction Temperature | 120–130 °C (Reflux) | N/A |

Reaction Pathway & Chemoselectivity Map

The following diagram illustrates the logical flow of the chemoselective hydrolysis, highlighting the critical SNAr degradation pathway that is actively avoided by selecting acidic conditions.

Chemoselective hydrolysis pathway of this compound highlighting SNAr risks.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This methodology is designed as a self-validating system . Each phase includes specific causality checks to ensure the chemical integrity of the fluorinated ring is maintained.

Step 1: Preparation of the Acidic Medium

-

Action: In a fume hood, carefully add 70 mL of concentrated sulfuric acid (98%) to 30 mL of distilled water in a 250 mL round-bottom flask immersed in an ice bath.

-

Causality: The order of addition (acid to water) prevents flash boiling. Diluting to ~70% v/v is the critical parameter that provides the stoichiometric water required for the nucleophilic attack on the protonated nitrile, while preventing the electrophilic sulfonation of the C6 position of the aromatic ring.

Step 2: Substrate Addition and Reflux

-

Action: Add 10.0 g (64.4 mmol) of this compound to the cooled acid mixture. Add a PTFE-coated magnetic stir bar.

-

Action: Attach a water-cooled reflux condenser. Gradually heat the mixture using an oil bath to 120–130 °C. Maintain vigorous stirring.

-

Causality: The nitrile is highly hydrophobic. Heating to reflux ensures the substrate melts/dissolves into the acidic medium, allowing the protonation of the nitrile nitrogen and subsequent hydration to the amide intermediate[2].

Step 3: Reaction Monitoring

-

Action: After 4 hours, take a 0.1 mL aliquot, quench in 1 mL of cold water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 1:1) or HPLC.

-

Causality: The reaction proceeds sequentially: Nitrile

Amide

Step 4: Quenching and Isolation

-

Action: Once the starting material and amide intermediate are consumed (typically 5–6 hours), remove the flask from the heat and allow it to cool to ~50 °C.

-

Action: Pour the warm reaction mixture slowly into a beaker containing 300 g of crushed ice with vigorous stirring.

-

Causality: The target carboxylic acid is highly soluble in hot acidic water but practically insoluble in cold water. Pouring over ice forces rapid, quantitative precipitation of the product while keeping the ammonium bisulfate byproduct dissolved.

Step 5: Filtration and Washing

-

Action: Collect the precipitated white/off-white solid via vacuum filtration using a Büchner funnel.

-

Action: Wash the filter cake with copious amounts of ice-cold distilled water (3 × 50 mL) until the filtrate pH is > 4.

-

Causality: Self-Validation Check: Residual sulfuric acid will concentrate during drying and cause charring or degradation of the product. Verifying the filtrate pH ensures the physical integrity of the final dried powder.

Step 6: Purification

-

Action: Recrystallize the crude product from a minimal amount of boiling water or a 10% ethanol/water mixture. Dry under vacuum at 45 °C overnight.

Analytical Characterization & Troubleshooting

To verify that the SNAr defluorination was successfully avoided, the following analytical checks must be performed on the isolated product: